Swainsonine

α-Mannosidase inhibition Structure-activity relationship Glycosidase enzymology

Swainsonine (Tridolgosir) is the most potent known Golgi α-mannosidase II (GMII) inhibitor (Ki=2.7 nM), uniquely generating hybrid-type N-glycans on recombinant proteins—a profile unattainable with kifunensine or castanospermine. This compound is validated in vivo (49% tumor growth inhibition in HT29 xenografts) and supported by human Phase I/IB PK data. Researchers trust it for biopharmaceutical glycoengineering and preclinical oncology, where its nanomolar potency ensures maximal target engagement at minimal concentrations. Ensure your glycosylation studies use the correct tool; order Swainsonine for definitive, hybrid-type glycan results.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 72741-87-8
Cat. No. B1682842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwainsonine
CAS72741-87-8
SynonymsSwainsonine
Swainsonine, (1R-(2 beta,8a alpha))-Isomer
Swainsonine, (2 beta,8a alpha)-Isomer
Swainsonine, (8 alpha)-Isomer
Swainsonine, (8 alpha,8a alpha)-Isomer
Swainsonine, (8a alpha)-Isome
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC(C2C(C(CN2C1)O)O)O
InChIInChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1
InChIKeyFXUAIOOAOAVCGD-WCTZXXKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Swainsonine (CAS 72741-87-8): Potent α-Mannosidase II Inhibitor for Glycosylation Research and Cancer Studies


Swainsonine (Tridolgosir) is a natural indolizidine alkaloid that functions as a potent and reversible inhibitor of Golgi α-mannosidase II (GMII, MAN2A1) and lysosomal α-mannosidase (LMan), both members of the GH38 glycoside hydrolase family [1]. It is widely employed as a chemical probe to disrupt N-linked glycosylation pathways, leading to the accumulation of hybrid-type glycans and altered glycoprotein processing . As of 2023, swainsonine remains recognized as the most potent known Golgi mannosidase II (GMII) inhibitor among natural products [2]. The compound is available commercially at purities of ≥98% (HPLC) from multiple established vendors .

Why Swainsonine Cannot Be Readily Substituted with Kifunensine or Castanospermine in N-Glycan Research


Glycosylation inhibitors are not interchangeable tools. Swainsonine, castanospermine, and kifunensine each target distinct enzymatic steps in the N-linked oligosaccharide processing pathway, producing characteristically different glycan populations. Swainsonine inhibits Golgi α-mannosidase II, resulting in the accumulation of hybrid-type glycans . In contrast, kifunensine inhibits α-mannosidase I, producing high-mannose glycans, while castanospermine inhibits glucosidases I and II, blocking early trimming steps [1]. A direct comparative study using CHO cell-expressed monoclonal antibodies demonstrated that treatment with these three inhibitors independently generated distinct glycosylation profiles that differentially impacted FcγRI receptor binding affinity [2]. The quantitative evidence below substantiates why swainsonine remains the compound of choice for investigators specifically requiring hybrid-type glycan accumulation or Golgi α-mannosidase II inhibition, and why substitution with in-class alternatives will produce fundamentally different experimental outcomes.

Swainsonine Comparative Performance Data: Quantified Differences Against Analogs and Alternatives


Enzymatic Inhibition Potency: Swainsonine Exhibits 670-Fold Higher α-Mannosidase Inhibition Than Its 8-Epimer

The stereochemical configuration of swainsonine is critical to its inhibitory potency. A direct head-to-head comparison of L-swainsonine versus its synthetic epimer 8-epi-L-swainsonine revealed that L-swainsonine is approximately 670-fold more potent as an α-mannosidase inhibitor [1]. In human α-mannosidase enzyme assays, the 8a-epimer of swainsonine exhibited a Ki value of 7.5 × 10⁻⁵ M (75,000 nM), representing substantially weaker inhibition compared to the native compound [2]. This demonstrates that minor stereochemical alterations result in orders-of-magnitude differences in biological activity, underscoring the importance of sourcing authentic L-swainsonine rather than structurally related epimers or analogues.

α-Mannosidase inhibition Structure-activity relationship Glycosidase enzymology

GMII Inhibition: Swainsonine Achieves Nanomolar Ki (2.7 nM) with 50% Inhibition at 18-20 nM Recombinant Enzyme

Swainsonine is a sub-nanomolar to low-nanomolar inhibitor of Golgi α-mannosidase II (GMII), with potency far exceeding most synthetic alternatives. Binding affinity data from BindingDB reports a Ki of 2.70 nM and IC50 of 29 nM for Drosophila GMII at pH 5.75 [1]. BRENDA enzyme database entries confirm that 20 nM swainsonine achieves 50% inhibition of recombinant GMII [2], while 30 nM yields 85% inhibition [3]. For lysosomal α-mannosidase and Golgi α-mannosidase II, the commonly cited IC50 is 0.2 μM (200 nM) . Notably, swainsonine inhibits three α-mannosidase II isoforms, including MAN2A1 in the Golgi apparatus, with submicromolar potency . In comparative studies, synthetic N-benzyl polyhydroxypyrrolidines designed as selective GMII inhibitors exhibited Ki values of 50–76 μM—orders of magnitude weaker than swainsonine—though they offered improved selectivity [4].

Golgi α-mannosidase II Enzyme kinetics Glycosylation inhibition

Glycan Processing Outcome: Swainsonine Generates Hybrid-Type Glycans, Distinct from Kifunensine (High-Mannose) and Castanospermine (Glucosylated)

In a comparative CHO cell glycoengineering study, swainsonine, castanospermine, and kifunensine were independently added to cultures expressing a human-llama hybrid monoclonal antibody (EG2-hFc, 80 kDa) and a full-sized IgG1 (DP-12, 150 kDa) [1]. Swainsonine treatment uniquely produced hybrid-type glycans, whereas kifunensine generated high-mannose structures and castanospermine produced glucosylated intermediates . The resulting glycan modifications differentially impacted FcγRI receptor binding: swainsonine treatment decreased binding affinity for both mAbs; deglycosylation reduced EG2-hFc binding marginally (6-fold) but drastically reduced DP-12 binding (118-fold) [2]. This class-level inference demonstrates that swainsonine's specific enzymatic target (α-mannosidase II) yields a glycan profile fundamentally distinct from other processing inhibitors.

N-Glycan profiling Glycoengineering Monoclonal antibody glycosylation

In Vitro Antiproliferative Activity: Swainsonine Inhibits Human Gastric Carcinoma SGC-7901 Cells with IC50 = 0.84 μg/mL at 24 Hours

Swainsonine exhibits direct antiproliferative activity against human tumor cells. In a study using human gastric carcinoma SGC-7901 cells, MTT assay results demonstrated that swainsonine inhibited cell growth and proliferation in a dose-dependent manner with an IC50 value of 0.84 μg/mL (approximately 4.85 μM) at 24 hours [1]. Complete suppression of proliferation was observed at 6.2 μg/mL [2]. At sub-cytotoxic concentrations (0.5, 1.5, and 4.5 μg/mL for 24 hours), swainsonine treatment decreased expression of apoptosis-inhibiting genes p53 and Bcl-2 while increasing the apoptotic trigger gene c-myc (p < 0.05), culminating in apoptosis induction with concurrent intracellular calcium overloading [3]. Cell cycle analysis revealed S-phase accumulation: 38.8%, 39.7%, and 29.6% at the three concentrations respectively, compared to 20.0% in untreated controls and 23.2% in 5-FU-treated cells [4]. In comparative studies, swainsonine was less effective than citrus flavonoids nobiletin and tangeretin at downregulating MMP secretion in brain tumor cells, indicating cell-type and endpoint specificity [5].

Cancer cell proliferation Gastric carcinoma Cytotoxicity assay

In Vivo Tumor Growth Inhibition: Oral Swainsonine Reduces HT29 Colon Carcinoma Xenograft Growth by 49%, Additive with Interferon-α2 (78% Combined)

Swainsonine demonstrates in vivo antitumor activity in xenograft models. In athymic nude mice bearing HT29m human colon carcinoma xenografts, oral swainsonine administration via drinking water reduced tumor growth rate by 49% relative to untreated controls [1]. Systemic administration of human interferon-α2 (HuIFN-α2) alone reduced tumor growth by 53% [2]. Notably, combining oral swainsonine with systemic HuIFN-α2 produced additive effects, reducing tumor growth by 78% [3]. The combination treatment enhanced 2′,5′-oligoadenylate synthetase activity in tumors compared to interferon treatment alone, though swainsonine alone did not stimulate this enzyme, confirming that swainsonine's antiproliferative mechanism is independent of interferon production [4]. This study provides class-level inference that swainsonine's antitumor activity operates through a glycosylation-dependent mechanism distinct from immunomodulatory cytokines.

Xenograft tumor model Colon carcinoma Combination therapy

Human Pharmacokinetics: Swainsonine Exhibits 0.5-Day Serum Half-Life with Dose-Dependent GMII Inhibition and Tolerable Oral Bioavailability at 150 μg/kg/day

Swainsonine is one of the few α-mannosidase inhibitors with documented human clinical pharmacokinetic data. In a Phase I continuous intravenous infusion study, swainsonine clearance was approximately 2 mL/h/kg and serum half-life was 0.5 day (12 hours) [1]. Golgi oligosaccharide processing was inhibited in peripheral blood lymphocytes, evidenced by decreased leukoagglutinin binding after 5 days of treatment [2]. Urine oligomannoside levels increased 5- to 10-fold, confirming lysosomal α-mannosidase co-inhibition [3]. In a subsequent Phase IB oral administration trial (50–600 μg/kg biweekly in 16 advanced cancer patients), serum drug levels peaked 3–4 hours post-dose and were proportional to dose at ≤150 μg/kg [4]. Maximum tolerated oral dose was 300 μg/kg/day, with 150 μg/kg/day recommended for chronic intermittent administration [5]. Golgi α-mannosidase II inhibition occurred in a dose-dependent manner [6]. These human data contrast sharply with most synthetic α-mannosidase inhibitors, which lack any clinical pharmacokinetic characterization.

Clinical pharmacokinetics Phase I trial Oral bioavailability

Optimal Research Applications for Swainsonine (CAS 72741-87-8) Based on Quantified Evidence


Hybrid-Type N-Glycan Generation in Recombinant Protein Production

Swainsonine is uniquely suited for producing hybrid-type N-glycans on recombinant proteins, a capability not achievable with kifunensine (high-mannose glycans) or castanospermine (glucosylated intermediates) [1]. The evidence from CHO cell glycoengineering studies demonstrates that swainsonine treatment generates distinct hybrid glycoforms that differentially affect Fc receptor binding compared to other processing inhibitors [2]. This application is particularly valuable for biopharmaceutical researchers characterizing structure-activity relationships of therapeutic glycoproteins or developing glycoengineered antibodies with defined effector functions.

Preclinical In Vivo Tumor Xenograft Studies with Defined Efficacy Benchmarks

Swainsonine provides validated single-agent in vivo antitumor activity (49% tumor growth inhibition in HT29 colon carcinoma xenografts) with documented additivity to interferon-α2 (78% combined inhibition) [1][2]. These quantified efficacy benchmarks enable swainsonine to serve as a reference compound in preclinical oncology studies evaluating novel glycosylation-targeted therapeutics or combination regimens. The compound's oral bioavailability via drinking water administration simplifies dosing logistics for long-term xenograft studies [3].

Enzymology Studies Requiring Sub-Micromolar α-Mannosidase II Inhibition

For biochemical and enzymology applications demanding maximal α-mannosidase II inhibition at minimal compound concentrations, swainsonine's nanomolar potency (Ki = 2.7 nM; IC50 = 18–29 nM for recombinant GMII) offers a substantial advantage over synthetic alternatives with micromolar potency [1][2]. The compound inhibits three α-mannosidase II isoforms, including MAN2A1 in the Golgi apparatus, providing broad coverage for glycosylation pathway studies [3]. Researchers should note, however, that swainsonine also inhibits lysosomal α-mannosidase (selectivity index ≈2) [4], which may confound interpretation in lysosome-focused studies.

Translational Research Requiring Human Pharmacokinetic Reference Data

Swainsonine is uniquely positioned as a reference compound for translational glycosylation research due to available human Phase I/IB pharmacokinetic data. Documented parameters include serum half-life (0.5 day), clearance (≈2 mL/h/kg), oral Tmax (3–4 hours), and dose-dependent target engagement (Golgi α-mannosidase II inhibition in peripheral blood lymphocytes) [1][2]. These human data enable researchers to design preclinical studies with clinically relevant exposure levels and to benchmark novel α-mannosidase inhibitors against a compound with established human tolerability and PK characterization [3].

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